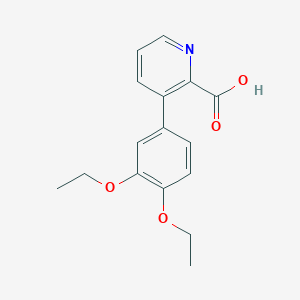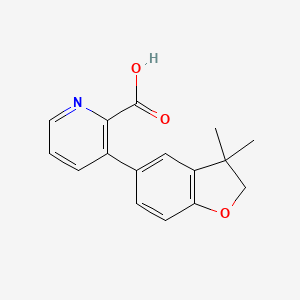
4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide, also known as BPC-157, is a peptide that has been extensively researched for its potential therapeutic applications. BPC-157 is derived from a protein found in the gastric juices of humans and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide is not fully understood. However, it has been suggested that 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide works by promoting the production of growth factors, which in turn stimulate tissue repair and regeneration. 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to stimulate the production of growth factors, which promote tissue repair and regeneration. 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects. Additionally, 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide has been shown to have a protective effect on the gastrointestinal tract, as well as the liver and kidneys.
実験室実験の利点と制限
One of the advantages of using 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide in lab experiments is its potential therapeutic applications. 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide has been shown to have anti-inflammatory, wound healing, and tissue regeneration properties, which make it a promising candidate for the development of new therapies. However, one of the limitations of using 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide in lab experiments is the lack of understanding of its mechanism of action. Further research is needed to fully understand how 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide works and its potential therapeutic applications.
将来の方向性
There are several future directions for research on 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide. One area of research is the development of new therapies based on the therapeutic properties of 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide. Another area of research is the investigation of the mechanism of action of 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide. Further research is needed to fully understand how 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide works and its potential therapeutic applications. Additionally, research is needed to investigate the safety and efficacy of 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide in humans.
合成法
4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide is synthesized through a process of solid-phase peptide synthesis. The process involves the stepwise addition of amino acids to a growing peptide chain using a solid support. The final product is purified through high-performance liquid chromatography (HPLC) to obtain a pure peptide.
科学的研究の応用
4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide has been extensively researched for its potential therapeutic applications. It has been shown to have anti-inflammatory, wound healing, and tissue regeneration properties. 4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide has also been shown to have a protective effect on the gastrointestinal tract, as well as the liver and kidneys.
特性
IUPAC Name |
4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O2/c1-2-15-13(20)18-8-6-17(7-9-18)12(19)11-10(14)4-3-5-16-11/h3-5H,2,6-9H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHRZCNKNARHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromopyridine-2-carbonyl)-N-ethylpiperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)
![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)

![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)



![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)

